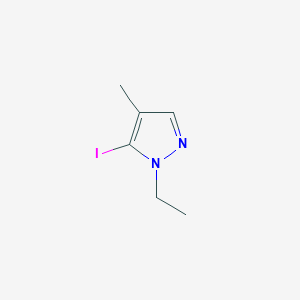![molecular formula C17H21N3O2 B13446610 alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol: is a complex organic compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is notable for its unique structure, which includes an oxazole ring, a methylphenyl group, and an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol typically involves multiple steps, including the formation of the oxazole and imidazole rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions with stringent control over reaction conditions to ensure consistency and quality. The compound is usually produced in a neat format and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: This reaction can reduce specific functional groups, modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of new compounds with different functional groups .
Applications De Recherche Scientifique
Alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in neurological research.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mécanisme D'action
The mechanism of action of alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Other Oxazole Derivatives: Compounds with oxazole rings exhibit a range of chemical and biological properties, making them useful in various applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
1-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-1-(1H-imidazol-5-yl)ethanol |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(15-20-16(2,3)9-22-15)6-5-7-13(11)17(4,21)14-8-18-10-19-14/h5-8,10,21H,9H2,1-4H3,(H,18,19) |
Clé InChI |
KRHRHCYUROWKJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(C)(C2=CN=CN2)O)C3=NC(CO3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


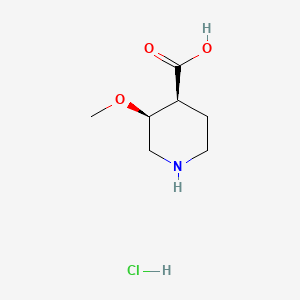
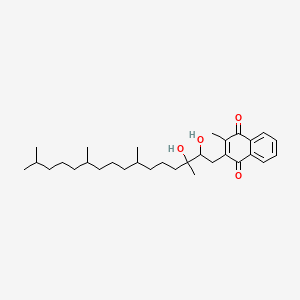
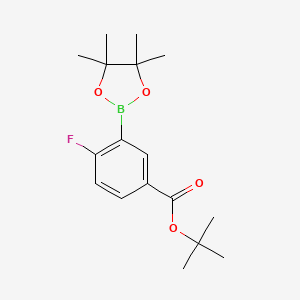

![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
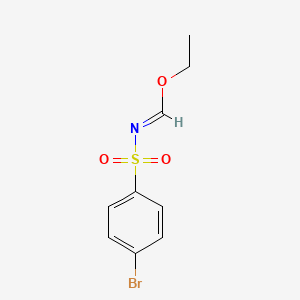
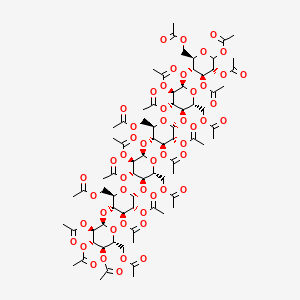
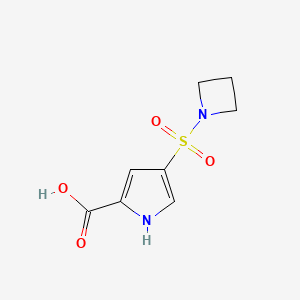
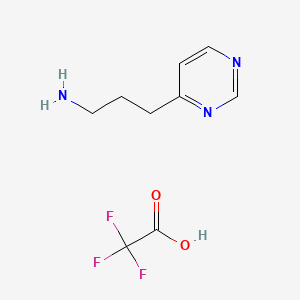
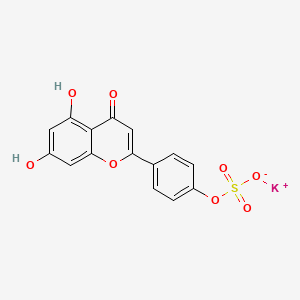

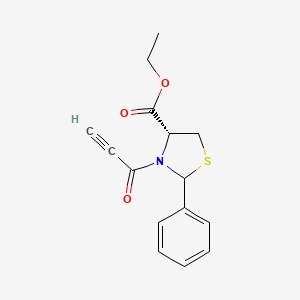
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
